molecular formula C14H20N2O4 B6200889 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate CAS No. 2112530-42-2

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate

Cat. No.: B6200889
CAS No.: 2112530-42-2
M. Wt: 280.3
InChI Key:
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Description

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate (6-TBM-PPDC) is a synthetic compound belonging to the class of pyrrolopyridine derivatives. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H17N2O4. 6-TBM-PPDC has been studied extensively in recent years due to its potential applications in the fields of drug discovery, materials science, and biochemistry.

Scientific Research Applications

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate has been studied extensively in recent years due to its potential applications in the fields of drug discovery, materials science, and biochemistry. In drug discovery, this compound has been used as a scaffold for the design of novel small-molecule inhibitors of protein-protein interactions. In materials science, it has been used as a building block for the synthesis of organic-inorganic hybrid materials. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and nucleic acids.

Mechanism of Action

The mechanism of action of 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate is not yet fully understood. However, it is believed to interact with proteins through hydrogen-bonding and hydrophobic interactions. It is also believed to interact with enzymes and nucleic acids through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in signal transduction pathways. It is also believed to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate as a research tool is its versatility. It can be used in a wide range of experiments, from drug discovery to materials science. It is also relatively easy to synthesize and is stable under a wide range of conditions. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate are still being explored. Possible future directions include further study of its mechanism of action, development of novel small-molecule inhibitors based on its structure, and exploration of its potential as a therapeutic agent. Additionally, further research into its applications in materials science and biochemistry could lead to the development of new and innovative materials and biotechnological processes.

Synthesis Methods

6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate can be synthesized through a multi-step process involving the reaction of 6-tert-butyl-2-methylpyrrolo[2,3-c]pyridine-3,5-dicarboxylic acid with 2-methyl-2-propanol in the presence of p-toluenesulfonic acid. The reaction is carried out at a temperature of 160°C for 2-3 hours and the product is isolated by recrystallization. The yield of the reaction is typically in the range of 80-90%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate' involves the condensation of 2-methyl-1H-pyrrole-3-carboxylic acid with tert-butyl acetoacetate, followed by cyclization with ethyl chloroformate and triethylamine. The resulting intermediate is then reacted with dimethyl sulfate and sodium hydride to form the final product.", "Starting Materials": [ "2-methyl-1H-pyrrole-3-carboxylic acid", "tert-butyl acetoacetate", "ethyl chloroformate", "triethylamine", "dimethyl sulfate", "sodium hydride" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1H-pyrrole-3-carboxylic acid with tert-butyl acetoacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate tert-butyl 2-methyl-1-(pyrrol-3-yl)pyrrole-3-carboxylate.", "Step 2: Cyclization of the intermediate with ethyl chloroformate and triethylamine to form the intermediate 6-tert-butyl 2-methyl 1H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate.", "Step 3: Reaction of the intermediate with dimethyl sulfate and sodium hydride to form the final product 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate." ] }

2112530-42-2

Molecular Formula

C14H20N2O4

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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